

Application Note: Synthesis Protocol for N-(2-Methoxy-phenyl)-guanidine

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Compound of Interest

Compound Name: *N*-(2-Methoxy-phenyl)-guanidine

CAS No.: 61705-89-3

Cat. No.: B1625895

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Executive Summary & Strategic Rationale

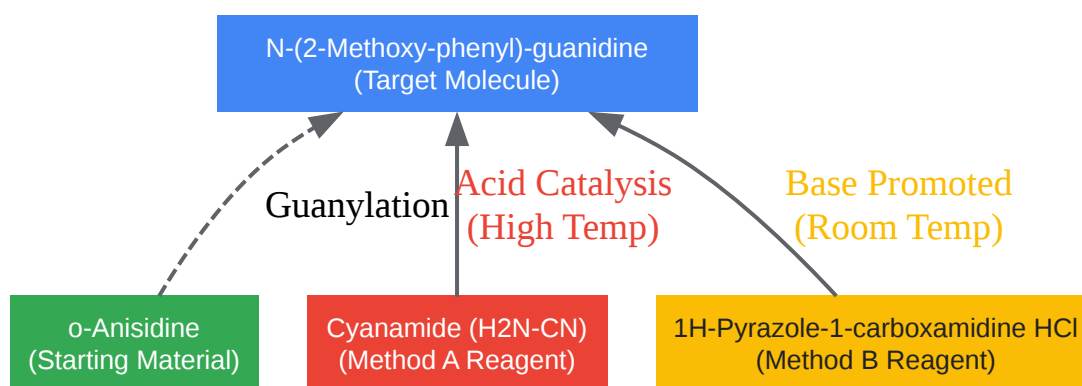
This protocol details the synthesis of **N-(2-Methoxy-phenyl)-guanidine** (also known as 1-(2-methoxyphenyl)guanidine) from o-anisidine.[1] This moiety is a critical pharmacophore in GPCR ligand design (e.g., NPY antagonists) and kinase inhibitors.

We present two distinct synthetic pathways to address different project stages:

- Method A (The "Rathke" Cyanamide Route): Ideal for multi-gram to kilogram scale-up.[1] It utilizes atom-economic reagents but requires rigorous safety controls due to the instability of cyanamide.[1]
- Method B (The Pyrazole Carboxamidine Route): Ideal for medicinal chemistry/lead optimization (<1g to 10g). It offers superior purity profiles and milder conditions, avoiding the polymerization risks of cyanamide.

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy for both methods.



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Figure 1: Retrosynthetic disconnection showing the two primary routes to the target guanidine. [1]

Safety & Handling (Critical)

WARNING: Carcinogen Hazard[1][2]

- o-Anisidine (CAS 90-04-0): Classified as a Group 2B carcinogen (IARC).[1][3] It is a potent bladder carcinogen.[1] All weighing and handling must occur inside a certified fume hood.[1] Double-gloving (Nitrile) is mandatory.[1]
- Cyanamide: Severe skin irritant and can polymerize explosively if heated above 50°C in the absence of a stabilizer or solvent.

Method A: Industrial Scale-Up (Cyanamide Route)

Principle: Nucleophilic addition of the aniline nitrogen to the nitrile group of cyanamide under acidic conditions. The product is isolated as the nitrate or hydrochloride salt to ensure stability.

Reagents & Stoichiometry

Reagent	Equiv.	Role
o-Anisidine	1.0	Substrate
Cyanamide (50% aq.)	1.5	Guanylation Agent
Nitric Acid (Conc.)	1.0	Catalyst/Salt Former
Ethanol (Abs.)	5 Vol	Solvent

Step-by-Step Protocol

- Salt Formation:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (10.0 g, 81.2 mmol) in Ethanol (30 mL).
 - Cool the solution to 0–5°C in an ice bath.
 - Dropwise add Concentrated HNO₃ (or HCl) (1.0 equiv) while maintaining temperature <10°C. Note: The solution may darken slightly; this is normal.
- Guanylation:
 - Add Cyanamide (50% aq.^[1] solution, 1.5 equiv) to the reaction mixture.
 - Equip the flask with a reflux condenser.^[1]
 - Heat the mixture to reflux (approx. 85°C) for 16–24 hours.
 - Process Control: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting aniline spot (high R_f) should disappear, replaced by a polar baseline spot (guanidine salt).
- Workup & Isolation:
 - Cool the reaction mixture to room temperature, then to 0°C.
 - Induce Crystallization: If the product does not precipitate, add Diethyl Ether (approx. 20-30 mL) slowly with vigorous stirring.

- Filter the precipitate using a sintered glass funnel.[1]
- Wash the filter cake with cold Ether/Ethanol (1:1) to remove unreacted cyanamide.[1]
- Purification:
 - Recrystallize from Water/Ethanol (1:5) if the melting point is broad.[1]
 - Dry under vacuum at 40°C for 6 hours.[1]

Method B: High-Purity Lab Synthesis (Pyrazole Route)

Principle: Nucleophilic substitution where the pyrazole ring acts as a superior leaving group.[1]
This method avoids the harsh acidic reflux of Method A.[1]

Reagents & Stoichiometry

Reagent	Equiv.	Role
o-Anisidine	1.0	Substrate
1H-Pyrazole-1-carboxamidinium HCl	1.05	Reagent
DIPEA (Diisopropylethylamine)	1.1	Base
DMF (Anhydrous)	5 Vol	Solvent

Step-by-Step Protocol

- Reaction Setup:
 - In a dry vial, dissolve o-anisidine (1.0 g, 8.1 mmol) and 1H-Pyrazole-1-carboxamidinium HCl (1.25 g, 8.5 mmol) in anhydrous DMF (5 mL).
- Initiation:
 - Add DIPEA (1.55 mL, 8.9 mmol) dropwise.

- Stir the mixture at Room Temperature (25°C) for 12 hours.
- Optimization: If conversion is slow after 12h (checked by LC-MS), heat to 40°C.
- Workup:
 - Option 1 (Precipitation): Pour the reaction mixture into Diethyl Ether (50 mL). The guanidine product often precipitates as an oil or gum.[1] Decant the ether, triturating the oil with fresh ether until it solidifies.
 - Option 2 (Flash Column): Evaporate DMF under reduced pressure.[1] Load the residue onto a silica column.[1][4] Elute with DCM/MeOH (90:10) containing 1% NH₄OH.[1]
- Salt Conversion (Optional but Recommended):
 - Dissolve the free base in minimal MeOH.[1]
 - Add 1.0 equiv of 4M HCl in Dioxane.[1]
 - Evaporate to dryness to obtain the Hydrochloride salt.[1]

Quality Control & Validation

Analytical Specifications

Test	Method	Acceptance Criteria
Appearance	Visual	White to off-white crystalline solid
Purity	HPLC (254 nm)	> 98.0%
Identity	¹ H-NMR	Consistent with structure (see below)
Melting Point	Capillary	145–148°C (Nitrate salt) / ~170°C (HCl salt)

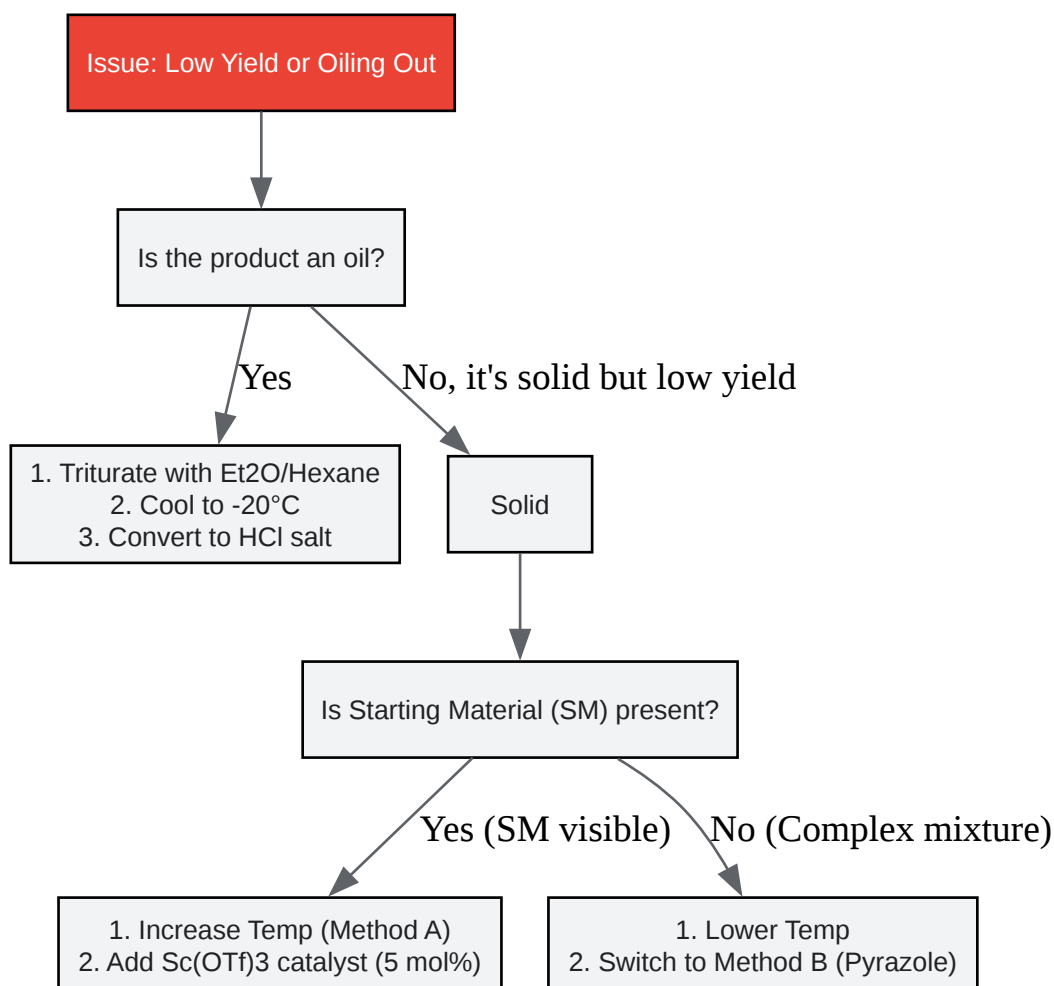
NMR Interpretation (Critical for Regioselectivity)

Unlike para-substituted guanidines which show symmetric AA'BB' systems, the ortho-methoxy group creates a distinct splitting pattern.[1]

- ¹H NMR (400 MHz, DMSO-d₆):
 - 9.40 (s, 1H, NH), 7.35 (br s, 4H, Guanidine NHs).
 - 7.25–7.15 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).[1]
 - 3.81 (s, 3H, -OCH₃).[1]
- Note: The exchangeable NH protons may broaden or disappear depending on water content in the DMSO.

Troubleshooting & Optimization

The following decision tree helps resolve common synthesis issues.



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Figure 2: Troubleshooting logic for common isolation issues.

"Oiling Out" Phenomenon

Guanidine salts often form supersaturated oils.^[1] If this occurs:

- Decant the supernatant solvent.^{[1][4]}
- Add a non-polar solvent (Ether or Hexane).^[1]
- Scratch the side of the flask with a glass rod vigorously to induce nucleation.^[1]
- Sonicate the flask for 5 minutes.

References

- Rathke Synthesis (Classic): Rathke, B. "Ueber die Guanidine."^[1] Berichte der deutschen chemischen Gesellschaft, vol. 14, no. 2, 1881, pp. 1774-1785.^[1] [Link](#)^[1]
- Pyrazole Reagent Method: Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamide hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."^[1] Journal of Organic Chemistry, vol. 57, no. 8, 1992, pp. 2497–2502.^[1] [Link](#)^[1]
- Scandium Triflate Catalysis: Tsubokura, K., et al. "Scandium(III) Triflate-Catalyzed Guanylation of Amines."^{[1][5]} Synlett, vol. 25, no.^{[1][4][5]} 09, 2014, pp. 1302-1306.^[1] [Link](#)
- Safety Data (o-Anisidine): National Toxicology Program. "Report on Carcinogens, Fifteenth Edition: o-Anisidine and Its Hydrochloride."^[1] U.S. Department of Health and Human Services.^[1] [Link](#)

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Sources

- [1. N,N'-Bis\(2-methoxyphenyl\)guanidine | C15H17N3O2 | CID 22648 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. epa.gov \[epa.gov\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. Guanidine synthesis by guanylation \[organic-chemistry.org\]](#)
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